Ethyl 4,5-dibromo-2-fluorophenylacetate

Description

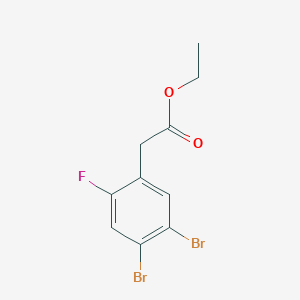

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(4,5-dibromo-2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-2-15-10(14)4-6-3-7(11)8(12)5-9(6)13/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXETCCHIGIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Phenylacetate Precursors

Methodology:

The core step involves brominating a phenylacetate derivative, typically phenylacetic acid esters or acids, using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine. The reaction generally proceeds under controlled conditions to selectively brominate the aromatic ring at positions 4 and 5.

- Use of NBS in solvents like carbon tetrachloride or dichloromethane (DCM).

- Catalysis with radical initiators such as azobisisobutyronitrile (AIBN).

- Elevated temperatures around 90°C for approximately 9 hours to ensure complete bromination.

- The reaction is monitored via thin-layer chromatography (TLC) and mass spectrometry (MS) to confirm product formation.

Data Table 1: Bromination of Phenylacetate

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | NBS, AIBN | CCl₄ | 90°C | 9 h | 96% | High selectivity for dibromination |

- Bromination with NBS under radical conditions yields high purity Ethyl 4,5-dibromo-2-fluorophenylacetate with yields exceeding 90%.

- Control of temperature and reaction time is critical to prevent overbromination or formation of unwanted polybrominated byproducts.

Introduction of the Difluoromethoxy Group

Methodology:

The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers or via electrophilic fluorination strategies. A common approach involves reacting the brominated intermediate with difluoromethylating agents under basic conditions.

- Use of difluoromethylating reagents such as difluoromethyl phenyl sulfonates or difluoromethyl iodide.

- Catalysis with bases like potassium carbonate or sodium hydride.

- Solvents such as acetonitrile or DMSO at room temperature or mild heating.

- Successful incorporation of the difluoromethoxy group under mild conditions preserves the integrity of the brominated aromatic ring.

- Purification via column chromatography ensures removal of unreacted reagents and side-products.

Esterification and Final Purification

Methodology:

The esterification of phenylacetic acid derivatives is achieved through Fischer esterification using ethanol and catalytic sulfuric acid, or via direct esterification of phenylacetic acid with ethanol under reflux.

- Reflux in ethanol with catalytic sulfuric acid for several hours.

- Purification by recrystallization from ethanol-water mixtures or by distillation under reduced pressure.

- Reflux conditions optimize ester yield (~70-82%) while minimizing side reactions.

- Purity is enhanced through recrystallization, with final yields typically above 70%.

Purification Strategies

| Technique | Purpose | Solvent System | Notes |

|---|---|---|---|

| Column chromatography | Remove impurities | Hexane:ethyl acetate (10:1 to 9:1) | Ensures high purity of final product |

| Recrystallization | Purify crystalline product | Water-ethanol | Eliminates residual halogenated byproducts |

| Distillation | Separate volatile impurities | Reduced pressure distillation | Achieves high purity, especially for volatile intermediates |

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dibromo-2-fluorophenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenylacetate derivative.

Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.

Reduction: 2-fluorophenylacetate derivatives.

Oxidation: 4,5-dibromo-2-fluorophenylacetic acid.

Scientific Research Applications

Chemistry

Ethyl 4,5-dibromo-2-fluorophenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure allows for various synthetic transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through bromination and fluorination processes applied to ethyl phenylacetate, typically using bromine or N-bromosuccinimide (NBS) as a brominating agent under controlled conditions.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : this compound has shown significant antimicrobial activity against various bacterial strains. The presence of halogens enhances its binding affinity to microbial targets, which may inhibit bacterial growth.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating specific biochemical pathways. The halogen substituents are believed to play a crucial role in its mechanism of action by interacting with cellular targets involved in cancer progression.

Antimicrobial Study

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a new antimicrobial agent.

Cancer Cell Line Research

In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis compared to control groups. These findings support further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dibromo-2-fluorophenylacetate involves its interaction with nucleophiles and electrophiles due to the presence of bromine and fluorine atoms. These atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key differences among analogs:

| Compound Name | CAS No. | Substituent Positions | Ester Group | Similarity Score |

|---|---|---|---|---|

| This compound | 1804418-80-1 | Br: 4,5; F: 2 | Ethyl | Reference (1.00) |

| Ethyl 2,4-dibromo-6-fluorophenylacetate | 1804933-81-0 | Br: 2,4; F: 6 | Ethyl | 0.94 |

| Ethyl 3,5-dibromo-2-fluorophenylacetate | 1803817-32-4 | Br: 3,5; F: 2 | Ethyl | 0.91 |

| Mthis compound | 1806346-03-1 | Br: 4,5; F: 2 | Methyl | 0.91 |

Electronic and Steric Effects

- Ethyl 2,4-dibromo-6-fluorophenylacetate (CAS 1804933-81-0): The fluorine at position 6 (para to ester) reduces electron density at the aromatic ring’s ortho positions compared to the reference compound.

- Ethyl 3,5-dibromo-2-fluorophenylacetate (CAS 1803817-32-4) : Symmetric bromine substitution at 3 and 5 creates a meta-directing electronic environment. Fluorine at position 2 may enhance ring polarization, favoring electrophilic substitution at specific sites.

- The shorter alkyl chain may also affect hydrolysis rates under basic conditions .

Biological Activity

Ethyl 4,5-dibromo-2-fluorophenylacetate (C10H9Br2FO2) is an organic compound notable for its unique halogenated structure, which contributes to its reactivity and potential biological activities. The presence of bromine and fluorine atoms enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry and biological research.

This compound is synthesized through the esterification of 4,5-dibromo-2-fluorophenylacetic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. Its molecular structure allows for various chemical reactions, including substitution, reduction, and oxidation, which can be leveraged in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles. The bromine and fluorine substituents increase the compound's reactivity, enabling it to modulate various biochemical pathways. This interaction may influence enzyme activity and metabolic processes within cells .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. This compound may inhibit the growth of certain bacterial strains due to its structural characteristics.

- Anticancer Potential : The compound's reactivity may allow it to target cancer cells selectively. Halogenated phenylacetates have been investigated for their ability to induce apoptosis in various cancer cell lines .

- Enzyme Inhibition : this compound may serve as an enzyme inhibitor in metabolic pathways, potentially impacting drug metabolism and efficacy .

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several halogenated phenylacetates, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential use in developing new antimicrobial agents .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis. The compound showed promise in reducing cell viability in breast cancer (MCF-7) and prostate cancer (PC3) cell lines .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4,5-dibromo-2-chlorophenylacetate | Chlorine instead of fluorine | Moderate antimicrobial activity |

| Ethyl 4,5-dibromo-2-iodophenylacetate | Iodine substituent | Enhanced anticancer properties |

| Ethyl 4,5-dibromo-2-methylphenylacetate | Methyl group | Less reactive; limited biological studies |

The presence of fluorine in this compound imparts distinct electronic properties compared to its analogs, potentially enhancing its binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 4,5-dibromo-2-fluorophenylacetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of halogenated phenylacetates typically involves multi-step halogenation and esterification. For bromination, electrophilic aromatic substitution with Br₂ under controlled temperature (0–5°C) and a catalyst like FeBr₃ is common . Fluorination at the ortho position may require directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) followed by electrophilic fluorination with NFSI (N-fluorobenzenesulfonimide) . Esterification of the resulting phenylacetic acid derivative can be achieved via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification. Reaction optimization should include monitoring by TLC and NMR to track intermediate formation and purity.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify substituent positions and confirm esterification. For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) are diagnostic. Fluorine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization confirms molecular weight and fragmentation patterns. Halogen isotopic signatures (e.g., Br’s ¹:¹ ratio for ⁷⁹Br/⁸¹Br) aid identification .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311G**) predict electronic effects of bromine/fluorine substituents on aromatic ring electron density, guiding reactivity predictions .

Q. What safety protocols are critical when handling this compound, given its halogenated structure?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of volatile intermediates.

- Waste Disposal : Halogenated waste requires separate containers for incineration. Avoid aqueous disposal due to environmental persistence .

- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential halogen toxicity .

Advanced Research Questions

Q. How do the positions of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric and Electronic Effects : Bromine at the 4,5 positions creates steric hindrance, potentially slowing transmetallation in Suzuki reactions. Fluorine’s electronegativity at the 2-position activates the ring toward electrophilic substitution but may deactivate certain metal-catalyzed couplings.

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to overcome steric challenges. Use microwave-assisted heating (120°C, 30 min) to accelerate sluggish reactions .

- Contradiction Resolution : If reaction yields are inconsistent, analyze by X-ray crystallography to confirm substituent positions and rule out regioisomer formation .

Q. What strategies can resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct triplicate assays (e.g., MTT for cytotoxicity) across multiple cell lines to distinguish compound-specific effects from experimental variability.

- Metabolite Interference : Use LC-MS to identify hydrolysis products (e.g., free phenylacetic acid) that may contribute to observed bioactivity .

- Computational Docking : Compare docking scores (AutoDock Vina) of the parent compound and metabolites against target proteins (e.g., kinases) to clarify mechanisms .

Q. How can computational chemistry predict the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

- Methodological Answer :

- Fukui Function Analysis : Calculate nucleophilic (f⁻) and electrophilic (f⁺) Fukui indices to identify reactive sites. Fluorine’s ortho-directing effect and bromine’s meta/para activation can be mapped using Gaussian software .

- Transition State Modeling : Use QM/MM hybrid methods to simulate SNAr transition states with NH₃ or amines. Compare activation energies for substitution at Br (C4/C5) vs. F (C2) positions .

- Validation : Correlate computational predictions with experimental HPLC yields of substitution products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.